molecular formula C11H13N3O5S B2559451 4-(2-Nitrophenyl)sulfonylpiperazine-1-carbaldehyde CAS No. 866152-60-5

4-(2-Nitrophenyl)sulfonylpiperazine-1-carbaldehyde

Cat. No. B2559451
CAS RN: 866152-60-5
M. Wt: 299.3
InChI Key: ZGAXYGHIQSDHQO-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)sulfonylpiperazine-1-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Antibody-Based Analytical Methods

Antibody development targeting specific compounds, including nitrophenyl derivatives, has advanced the use of ELISA and immunosensors for environmental and food analysis. These methods are critical for detecting pollutants and ensuring safety (Fránek & Hruška, 2018).

Atmospheric Nitration of Phenols

Research on atmospheric nitrophenols, including their formation through combustion and pesticide hydrolysis, highlights the environmental impact of nitrophenyl compounds. This understanding is crucial for assessing air quality and the environmental fate of pollutants (Harrison et al., 2005).

Organic Synthesis Applications

Nitrile-stabilized carbanions, potentially related to sulfonylpiperazine derivatives, play a significant role in carbon-carbon bond formation in organic synthesis. Their reactions with various electrophiles are foundational in creating complex molecules (Arseniyadis et al., 1984).

Reductive Amination Techniques

The use of compounds like "4-(2-Nitrophenyl)sulfonylpiperazine-1-carbaldehyde" in reductive amination, especially in synthesizing amines from aldehydes and ketones, demonstrates their utility in pharmaceutical and chemical synthesis (Irrgang & Kempe, 2020).

Photoprotective Applications

Studies on photosensitive protecting groups, including nitrophenyl derivatives, underscore their importance in protecting functional groups during synthetic processes. This application is vital for the selective activation or deactivation of molecules in complex syntheses (Amit et al., 1974).

properties

IUPAC Name

4-(2-nitrophenyl)sulfonylpiperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5S/c15-9-12-5-7-13(8-6-12)20(18,19)11-4-2-1-3-10(11)14(16)17/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAXYGHIQSDHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Nitrophenyl)sulfonylpiperazine-1-carbaldehyde

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